N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide
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Overview
Description
N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide is a synthetic organic compound characterized by the presence of fluorinated phenyl groups and a cyanobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide typically involves the reaction of 4,4-bis(4-fluorophenyl)butylamine with 4-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Bis(4-fluorophenyl)butylamine
- 4-Cyanobenzoyl chloride
- Fluspirilene
- Lidoflazine
Uniqueness
N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide is unique due to its specific combination of fluorinated phenyl groups and a cyanobenzamide moiety. This structure imparts distinct chemical and physical properties, such as increased stability and specific binding affinities, which differentiate it from other similar compounds .
Properties
CAS No. |
90276-68-9 |
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Molecular Formula |
C24H20F2N2O |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[4,4-bis(4-fluorophenyl)butyl]-4-cyanobenzamide |
InChI |
InChI=1S/C24H20F2N2O/c25-21-11-7-18(8-12-21)23(19-9-13-22(26)14-10-19)2-1-15-28-24(29)20-5-3-17(16-27)4-6-20/h3-14,23H,1-2,15H2,(H,28,29) |
InChI Key |
NKOVDCBFFGHVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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